N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
The compound N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide features a 1,2,4-triazole core substituted with a 2-ethyl-6-methylphenyl group at position 4 and an ethylthio group at position 3. A methylene bridge links the triazole to a 4-methoxybenzamide moiety. The synthesis likely involves S-alkylation of a triazole-thiol precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-5-16-9-7-8-15(3)20(16)26-19(24-25-22(26)29-6-2)14-23-21(27)17-10-12-18(28-4)13-11-17/h7-13H,5-6,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKUAQORJCIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC)CNC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2-ethyl-6-methylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.
Chemical Structure and Synthesis
The compound features a 1,2,4-triazole core linked to a methoxybenzamide moiety. The synthesis of similar triazole derivatives often employs methods such as ultrasound-assisted synthesis, which enhances reaction efficiency and yield. For instance, derivatives of 1,2,4-triazoles have been synthesized with yields ranging from 75% to 89% using ultrasound radiation techniques .
Structural Characteristics
The structural formula can be represented as follows:
This compound contains various functional groups that contribute to its biological activity. The presence of the ethylthio group and the methoxybenzamide structure are particularly noteworthy for their potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated against various cancer cell lines. Notably, derivatives with electron-donating groups exhibited significant anti-proliferative effects. In one study, compounds were tested on HepG2 liver cancer cells using the MTT assay, revealing varying degrees of cytotoxicity based on their structural modifications .
Case Study: HepG2 Cell Line
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.500 | Moderate |
| 6e | 28.399 | Low |
The order of activity was found to correlate with the electronic properties of substituents on the aromatic ring .
The precise mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the triazole ring may disrupt cellular processes by inhibiting enzymes involved in cancer cell proliferation or by inducing apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups at specific positions on the aromatic ring significantly enhances biological activity. For instance:
- Electron-donating groups (e.g., methyl) at ortho and meta positions improve potency.
- Electron-withdrawing groups (e.g., bromo) reduce efficacy.
This relationship underscores the importance of molecular modifications in optimizing therapeutic agents derived from triazole frameworks .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Spectroscopic Comparison
*νS-H in thiol form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
